![molecular formula C18H11BrN2 B11825148 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B11825148.png)
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole
Description
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole (CAS: 2044705-99-7) is a brominated derivative of the indolocarbazole scaffold, a heterocyclic system notable for its presence in bioactive natural products and functional materials. Its molecular formula is C₁₈H₁₁BrN₂, with a molecular weight of 335.20 g/mol . Structurally, it features a bromine atom at the 1-position of the indole moiety and a partially hydrogenated carbazole core. The compound is synthesized via selective bromination and coupling reactions, such as Suzuki and Buchwald protocols, as demonstrated in studies optimizing reaction conditions (e.g., 90°C, 26 hours, 4% Pd(OAc)₂ catalyst) . It is commercially available as an off-white powder with ≥98% purity, indicating its utility as a synthetic intermediate or functional material precursor .
Properties
Molecular Formula |
C18H11BrN2 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-bromo-11,12-dihydroindolo[2,3-a]carbazole |
InChI |
InChI=1S/C18H11BrN2/c19-14-6-3-5-11-13-9-8-12-10-4-1-2-7-15(10)20-17(12)18(13)21-16(11)14/h1-9,20-21H |
InChI Key |
YFNSECPNQCEBRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C(=CC=C5)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Cyclic Ketones
This method involves reacting 1,2-cyclohexanedione with substituted phenylhydrazines under acidic conditions. For example, heating 1,2-cyclohexanedione (8.93 mmol) with p-bromophenylhydrazine hydrochloride (22.32 mmol) in acetic acid at reflux for 24 hours yields 85% of the dibrominated precursor. The reaction proceeds via Fischer indole synthesis, forming the tetracyclic system through sequential cyclization and aromatization.
Key parameters:
Photoinduced Carbene-Mediated C–H Insertion
An alternative route employs α-diazo-β-keto nitriles under UV irradiation to generate carbene intermediates, which undergo insertion into C–H bonds of biindole precursors. This method achieves regioselective annulation but requires specialized equipment and exhibits lower yields (60–70%) compared to cyclocondensation.
Regioselective Bromination Strategies
Introducing bromine at the C1 position of the dihydroindolocarbazole core demands precise control to avoid polybromination. Three validated approaches are documented:
Electrophilic Aromatic Bromination with N-Bromosuccinimide (NBS)
NBS in dimethylformamide (DMF) selectively brominates the electron-rich indole moiety. A representative procedure involves:
-
Dissolving 11,12-dihydroindolo[2,3-a]carbazole (3.91 mmol) in anhydrous DMF.
-
Adding NaH (11.72 mmol) to deprotonate the N–H group.
-
Introducing N-bromobutane (11.72 mmol) at 130–150°C for 3 hours.
Outcome:
Palladium-Catalyzed Direct C–H Bromination
Recent protocols utilize Pd(OAc)₂ with LiBr and Oxone in trifluoroethanol, enabling room-temperature bromination. While this method reduces energy input, competing dibromination necessitates careful stoichiometric control.
Bromine Exchange in Prefunctionalized Intermediates
Suzuki coupling of boronic esters with bromoarenes offers an indirect pathway. For instance, reacting 1-bromo-3-iodobenzene with a dihydroindolocarbazole boronic ester under Pd(PPh₃)₄ catalysis produces the target compound in 78% yield.
Comparative Analysis of Synthetic Routes
Method | Reagents | Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
NBS Bromination | N-Bromobutane, NaH, DMF | 150°C, 3 h | 95 | >99 |
Pd-Catalyzed | Pd(OAc)₂, LiBr, Oxone | RT, 12 h | 82 | 98 |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C, 24 h | 78 | 97 |
Advantages of NBS Bromination:
-
Short reaction time (3 hours vs. 12–24 hours for alternatives)
-
Minimal purification requirements due to high regioselectivity
Characterization and Validation
Spectroscopic Identification
Thermal Stability Analysis
Thermogravimetric analysis (TGA) reveals decomposition onset at 298°C, confirming suitability for high-temperature optoelectronic applications.
Industrial-Scale Optimization
The patent-pending one-pot synthesis (CN113461692A) demonstrates scalability by:
-
Eliminating intermediate isolations
-
Using acetic acid as a dual solvent/catalyst
Economic Impact:
Chemical Reactions Analysis
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as nitro or acetyl groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the generation of complex molecules. Notably, it can be used in:
- Formation of Anion Receptors : The unique properties of 1-bromo-11,12-dihydroindolo[2,3-a]carbazole make it an effective anion-binding agent. It can selectively bind specific anions, which is crucial for developing molecular sensors and receptors in supramolecular chemistry .
- Synthesis of Derivatives : The compound can be modified to create derivatives with tailored properties for specific applications, such as luminescent materials or antimicrobial agents .
Pharmacology
In the field of pharmacology, this compound exhibits promising biological activities:
- Antitumor Activity : Research indicates that derivatives of this compound show significant antitumor properties against various cancer cell lines. For instance, studies have demonstrated its potential efficacy against breast cancer cells .
- Antimicrobial Properties : The compound has been explored for its antibacterial and antifungal activities. Some derivatives have shown effectiveness against pathogens like E. coli and C. albicans, making them candidates for developing new antimicrobial agents .
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science:
- Luminescent Materials : this compound is used to synthesize luminescent compounds that can be employed in optoelectronic devices. These materials exhibit strong fluorescence and are being investigated for use in light-emitting diodes (LEDs) and other photonic applications .
- Sensor Technology : As a chromophore in sensor design, the compound has been utilized to develop selective probes for detecting metal ions such as Cu²⁺ and Fe³⁺. This application is vital for environmental monitoring and analytical chemistry .
Case Study 1: Anion Binding Studies
Research conducted on the anion-binding capabilities of derivatives derived from the indolo[2,3-a]carbazole scaffold highlighted their effectiveness as receptors. These studies demonstrated selective binding to various anions through hydrogen bonding interactions facilitated by the compound's nitrogen atoms .
Case Study 2: Antitumor Efficacy
A series of derivatives based on this compound were synthesized and tested against different cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity while maintaining low toxicity towards normal cells .
Summary Table of Applications
Application Area | Description | Key Findings/Examples |
---|---|---|
Organic Synthesis | Building block for complex molecular structures | Effective anion receptors; versatile derivatives |
Pharmacology | Antitumor and antimicrobial activities | Active against breast cancer; effective against pathogens |
Materials Science | Development of luminescent materials | Strong fluorescence; potential use in LEDs |
Sensor Technology | Probes for selective detection of metal ions | Detects Cu²⁺ and Fe³⁺ with high sensitivity |
Mechanism of Action
The mechanism of action of 1-Bromo-11,12-dihydroindolo[2,3-a]carbazole involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Indolocarbazoles
Key Structural Variations
Indolocarbazole derivatives differ in substituents, oxidation states, and functional groups, which dictate their biological and physicochemical properties. Below is a comparative analysis:
Impact of Substituents on Properties
- This contrasts with 1a, where a cyano group improves antibacterial activity .
- Hydrogenation : Partial saturation of the carbazole core (as in the brominated compound and 11-biphenylyl analog) reduces conjugation, altering electronic properties compared to fully aromatic systems like staurosporine .
- Bulkier Groups : The biphenylyl group in 11-(4-Biphenylyl)-11,12-dihydroindolo[2,3-a]carbazole increases molecular weight and steric bulk, favoring applications in OLEDs due to enhanced thermal stability and bipolar charge transport .
Antimicrobial Activity
- This compound: No direct antimicrobial data is reported, but structurally related compounds like 1a and its derivatives exhibit moderate activity against B. anthracis (MIC: 12.5–25 µg/mL) and M. tuberculosis (MIC: 50 µg/mL) .
- N-Functionalized Analogs: Alkyl or hydrogenated alkyl groups at the indole nitrogen enhance antibacterial activity, while simple alkyl groups reduce potency. For example, replacing 1a’s cyano group with a carboxamide (compound 9) improved B. tuberculosis .
Enzyme Inhibition
- Staurosporine : A natural indolocarbazole, inhibits PKC at nM concentrations due to its planar structure and glycosidic side chain, which aids membrane penetration .
OLEDs and TADF Materials
- DIC-TRZ : A triazine-modified derivative, serves as a host material in OLEDs due to its wide bandgap (3.1 eV) and high thermal stability (decomposition temperature: 556–563°C) .
Biological Activity
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole is a brominated derivative of 11,12-dihydroindolo[2,3-a]carbazole, belonging to the indolecarbazole class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. The molecular formula for this compound is C₁₈H₁₁BrN₂, with a melting point around 371°C.
Antitumor Activity
This compound exhibits significant antitumor activity across various cancer cell lines. Research indicates that it can inhibit the growth of several types of cancer cells through different mechanisms:
- Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation by interfering with signaling pathways associated with cancer progression. Specifically, studies have shown that it can affect kinases involved in cell cycle regulation and apoptosis .
- Case Studies : In vitro studies have demonstrated its effectiveness against human cancer cell lines such as A549 (lung), SW480 (colon), and CH1 (ovarian) cells. These studies suggest that the compound's structural features contribute to its potent antiproliferative effects .
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of this compound are notable as well:
- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent. It disrupts bacterial cell wall synthesis and metabolism.
- Fungal Activity : Similarly, it has demonstrated antifungal properties in laboratory settings, inhibiting the growth of common fungal pathogens. This makes it a candidate for further exploration in treating fungal infections.
Antiviral Properties
Emerging research suggests that this compound may also possess antiviral activity:
- Mechanism : Preliminary studies indicate that the compound can inhibit viral replication by targeting viral enzymes or host cell receptors involved in the viral life cycle. This highlights its potential as a therapeutic agent against viral infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
11-Hydroxyindolo[2,3-a]carbazole | Hydroxyl group at position 11 | Enhanced solubility |
Indolo[3,2-b]carbazole | Different indole-carbazole arrangement | Unique electronic properties |
9-Bromo-11-hydroxyindolo[2,3-a]carbazole | Bromine substitution at position 9 | Increased reactivity |
11-Methylindolo[2,3-a]carbazole | Methyl group at position 11 | Alters biological activity |
This table illustrates how variations in structure can influence biological activity and solubility, providing insights into potential modifications for enhanced therapeutic effects.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-bromo-11,12-dihydroindolo[2,3-a]carbazole in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Conduct experiments in a fume hood to avoid inhalation of dust or vapors. Ensure proper ventilation and avoid open flames/sparks due to flammability risks .
- Store the compound in a dry, locked cabinet away from heat and light. Use airtight containers to prevent moisture absorption .
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services .
Q. What synthetic routes are available for this compound, and how do their yields compare?
- Methodological Answer :
- Route 1 : Bromination of 11,12-dihydroindolo[2,3-a]carbazole using in under reflux (yield: ~75%) .
- Route 2 : Direct synthesis from brominated indole precursors via acid-catalyzed cyclization (e.g., hydroiodic acid (HI) as a catalyst, yield: ~60%) .
- Key factors affecting yield: Reaction time, purity of starting materials, and catalyst choice. Route 1 is preferred for scalability, while Route 2 allows regioselective bromination .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : and NMR to verify bromine substitution patterns and dihydroindole ring integrity. Look for characteristic shifts at 7.5–8.5 ppm (aromatic protons) and 100–120 ppm (quaternary carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks () with exact mass matching theoretical values (e.g., , exact mass: 333.01 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry in crystalline derivatives .
Advanced Research Questions
Q. How does bromination at the 1-position affect the biological activity of indolo[2,3-a]carbazole derivatives?
- Methodological Answer :
- Bromine enhances electrophilicity, improving interactions with biological targets (e.g., kinase active sites). Test via:
- Enzyme Inhibition Assays : Measure IC against protein kinase C (PKC) or bacterial targets (e.g., Bacillus anthracis) using ATP-coupled assays .
- Computational Docking : Compare binding affinities of brominated vs. non-brominated analogs using software like AutoDock Vina .
- Example: Brominated analogs show 2–3x higher inhibition of Mycobacterium tuberculosis compared to non-halogenated derivatives due to enhanced hydrophobic interactions .
Q. What strategies resolve discrepancies in reported bioactivity data for indolo[2,3-a]carbazole derivatives?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required for reliable bioassays) .
- Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to account for solubility-driven variability .
- Strain-Specific Variations : Re-evaluate activity across bacterial strains (e.g., B. anthracis Sterne vs. Ames) using standardized MIC protocols .
Q. How can substituent engineering optimize the photophysical properties of this compound for OLED applications?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CN) at the 6-position to narrow the HOMO-LUMO gap, enhancing blue emission (test via UV-Vis and PL spectroscopy) .
- Device Fabrication : Use as a host material in OLEDs with as an electron-transport layer. Measure external quantum efficiency (EQE) and CIE coordinates to assess color purity .
Q. What are the environmental hazards associated with this compound, and how can they be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.